molecular formula C16H16N6O3S3 B2964360 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1105217-84-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2964360
CAS No.: 1105217-84-2
M. Wt: 436.52
InChI Key: REESPVGRLYPYHJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N6O3S3 and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds with thiadiazole moieties, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition has therapeutic potential in cancer treatment by attenuating the growth of tumor cells, as demonstrated in both in vitro and in vivo models (Shukla et al., 2012).

Insecticidal Applications

Thiadiazole derivatives have also been explored for their insecticidal properties against various pests, such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and found to exhibit significant insecticidal activity, underscoring their potential in agricultural pest management (Fadda et al., 2017).

Anticancer Screening

The synthesis of novel compounds featuring thiadiazole and acetamide structures, such as N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives, has been conducted with the aim of discovering new anticancer agents. These compounds were evaluated against various cancer cell lines, with some derivatives showing potent cytotoxic effects (Abu-Melha, 2021).

Anti-inflammatory and Analgesic Agents

Research into thiadiazole derivatives has extended into the development of anti-inflammatory and analgesic agents. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed, synthesized, and evaluated, showing significant in vitro anti-inflammatory activity and analgesic effects (Shkair et al., 2016).

Properties

IUPAC Name

2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S3/c1-9-21-22-16(28-9)20-14(25)8-27-15-18-10(6-13(24)19-15)5-12(23)17-7-11-3-2-4-26-11/h2-4,6H,5,7-8H2,1H3,(H,17,23)(H,18,19,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REESPVGRLYPYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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